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Compound of Interest

Compound Name:
N-(3-Chlorobenzyl)ethane-1,2-

diamine

CAS No.: 102450-75-9

Cat. No.: B178548

Get Quote

Technical Profile: N-(3-Chlorobenzyl)ethane-1,2-
diamine
CAS Registry Number: 102450-75-9 Chemical Formula: C

H

ClN

Molecular Weight: 184.67 g/mol

Executive Summary
N-(3-Chlorobenzyl)ethane-1,2-diamine is a mono-alkylated ethylenediamine derivative

characterized by a secondary benzylamine linked to a primary ethylamine.[1] It serves as a

versatile bidentate ligand in coordination chemistry and a pharmacophore scaffold in drug

discovery.[1][2] The presence of the chlorine atom at the meta-position of the phenyl ring

introduces specific electronic and lipophilic modifications compared to the unsubstituted parent

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b178548#bc-rfq
https://www.benchchem.com/product/b178548/docs?utm_src=pdf-body#physicochemical-properties-of-n-3-chlorobenzyl-ethane-1-2-diamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzylethylenediamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzylethylenediamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(N-benzylethylenediamine), enhancing its utility in optimizing drug-receptor interactions and

metabolic stability.[2]

This guide details the physicochemical properties, synthetic protocols, and handling

requirements for researchers utilizing this compound in high-purity applications.[2]

Structural & Molecular Characterization
Electronic Environment
The 3-chloro substituent exerts a negative inductive effect (-I) on the aromatic ring.[1] Unlike

para-substitution, which allows for direct resonance interaction with the benzylic position, the

meta-position primarily influences the benzylic nitrogen via induction.[2]

Basicity Modulation: The electron-withdrawing nature of the 3-Cl group slightly reduces the

electron density on the secondary amine nitrogen, lowering its pK

relative to the unsubstituted benzyl analog.[2]

Metabolic Stability: The chlorine atom blocks the meta-position from metabolic oxidation

(e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for benzylamines.

[2]

Chelation Potential
The molecule features a 1,2-diamine motif (ethylenediamine backbone), allowing it to act as a

chelating agent for transition metals (Zn

, Cu

, Pt

).[2]

Bite Angle: Forms stable 5-membered chelate rings.[1]

Asymmetry: The distinct primary and secondary amine centers create electronic asymmetry

in metal complexes, useful for catalytic applications requiring specific steric environments.[1]

[2]
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Physicochemical Specifications
The following data aggregates predicted and analog-derived values where experimental data

for this specific isomer is limited.

Table 1: Core Physical Properties
Property

Value
(Experimental/Predicted)

Context

Physical State
Viscous Liquid / Low-melting

Solid

Likely an oil at RT; forms solid

HCl salts.[1]

Boiling Point ~295–305 °C (760 mmHg)
Predicted based on parent

amine trends.[1][2]

Density ~1.12 g/cm Higher than ethylenediamine

due to Cl atom.[1][2]

LogP (Octanol/Water) 1.8 – 2.1
Moderately lipophilic; crosses

membranes.[1][2]

TPSA 38.05 Å Favorable for CNS penetration

(BBB permeable).[1][2]

pK

(Secondary Amine)
9.2 – 9.4

Protonated at physiological

pH.[1][2]

pK

(Primary Amine)
6.8 – 7.2

Lower due to proximity to the

secondary ammonium.[1][2]

Diagram 1: Physicochemical Impact of 3-Cl Substitution
The following diagram illustrates how the 3-chloro substituent alters the properties of the parent

scaffold.[1][2]
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Caption: Impact of the 3-chloro substituent on the physicochemical profile relative to the

unsubstituted parent amine.

Synthetic Protocols
Two primary routes are recommended. Method A is preferred for high purity to avoid bis-

alkylation.[1] Method B is suitable for scale-up if excess diamine can be recycled.[1]

Method A: Reductive Amination (Recommended)
This "Green Chemistry" approach minimizes over-alkylation by forming the imine intermediate

first.[1][2]

Reagents: 3-Chlorobenzaldehyde, Ethylenediamine, Sodium Borohydride (NaBH

), Methanol.[2]

Imine Formation:

Dissolve 3-Chlorobenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

Add Ethylenediamine (3.0 eq) dropwise at 0°C. Note: Excess diamine favors mono-

substitution.

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of

aldehyde).[1][2]
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Reduction:

Cool the solution to 0°C.

Add NaBH

(1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1][2]

Stir at RT for 12 hours.

Work-up:

Quench with water.[1][2] Evaporate Methanol under reduced pressure.

Extract aqueous residue with Dichloromethane (DCM) (x3).[1][2]

Wash combined organic layers with Brine, dry over Na

SO

.[1][2]

Purification:

The excess ethylenediamine is removed during the aqueous work-up or by vacuum

distillation.[1][2]

Purify the crude oil via flash column chromatography (DCM:MeOH:NH

OH, 90:9:1).[2]

Method B: Nucleophilic Substitution
Reagents: 3-Chlorobenzyl chloride, Ethylenediamine (Large Excess).[1][2]

Dilute Ethylenediamine (10.0 eq) in Toluene or Acetonitrile.

Add 3-Chlorobenzyl chloride (1.0 eq) dropwise at 0°C to the stirring amine solution.

Heat to 60°C for 4 hours.
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Remove solvent and excess diamine under high vacuum.[1][2]

Basify residue with NaOH (1M) and extract into DCM.

Diagram 2: Synthetic Workflow (Reductive Amination)

3-Chlorobenzaldehyde

Intermediate Imine
(Schiff Base)

- H2O

Ethylenediamine
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Reduction

NaBH4 / MeOH
(Reduction)

Click to download full resolution via product page

Caption: Step-by-step reductive amination pathway ensuring mono-substitution selectivity.

Analytical Characterization Profile
To validate the identity of the synthesized compound, the following spectroscopic signals

should be observed.

Proton NMR ( H NMR, 400 MHz, CDCl )[2][3]
7.10 – 7.40 ppm (m, 4H): Aromatic protons.[1][2] Look for the specific pattern of a 1,3-
disubstituted benzene (singlet-like peak for H-2, multiplet for H-4,5,6).[2]

3.78 ppm (s, 2H): Benzylic methylene (-CH

-Ar).[1][2] A sharp singlet confirming the N-benzyl linkage.[1]

2.80 – 2.85 ppm (t, 2H): Methylene protons adjacent to the secondary amine (-NH-CH
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-).

2.65 – 2.70 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH

-NH

).[2]

1.5 – 2.0 ppm (br s, 3H): Exchangeable amine protons (-NH- and -NH

).

Mass Spectrometry (ESI-MS)
[M+H]

: Calculated: 185.08. Observed: 185.1.[1][2]

Isotope Pattern: A distinct M+2 peak at 187.1 (approx. 33% height of M+H) confirms the

presence of one Chlorine atom.[1][2]

Handling & Safety Guidelines
Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Skin Sensitizer.[1][2]

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO

from the air to form carbamates; the hydrochloride salt is stable at room temperature.[1][2]

Personal Protective Equipment (PPE):

Eyes: Chemical splash goggles + Face shield.[1][2]

Skin: Nitrile rubber gloves (min thickness 0.11 mm).[1][2]

Respiratory: Use in a fume hood.[1][2] If aerosolized, use a respirator with amine-specific

cartridges.[1][2]

Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before

absorbing with vermiculite.[1][2] Do not use water initially as it may generate heat.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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